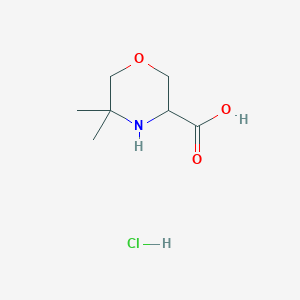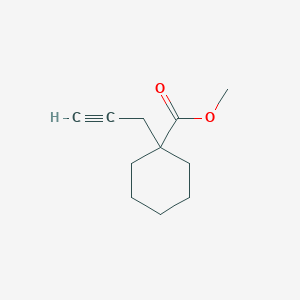
Methyl 1-(prop-2-ynyl)cyclohexanecarboxylate
Übersicht
Beschreibung
Methyl 1-(prop-2-ynyl)cyclohexanecarboxylate, also known as MPA, is a synthetic steroid that has been used in scientific research for its potential as an androgen receptor modulator. MPA is a derivative of the anabolic steroid nandrolone, and has been shown to have both anabolic and androgenic effects.
Wissenschaftliche Forschungsanwendungen
Catalytic Reactions and Derivative Synthesis
Research indicates that prop-2-ynyl alpha-ketoesters and amides, which are closely related to Methyl 1-(prop-2-ynyl)cyclohexanecarboxylate, are used in catalytic reactions to produce a variety of derivatives. These derivatives include tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione. Such reactions are catalyzed using palladium in oxidative carbonylation conditions, demonstrating the compound's utility in complex organic synthesis (Bacchi et al., 2005).
Thermally Induced Rearrangements
Cyclohex-1-enyl(prop-2-ynyl)malononitrile, another compound related to this compound, has been studied for its behavior under thermal conditions. When heated, it undergoes rearrangements to form complex structures like tetrahydronaphthalene-1,3-dicarbonitrile, which has potential applications in synthetic chemistry (Brown & Mcallan, 1977).
Synthesis of Structurally Complex Compounds
Another application includes the synthesis of complex molecular structures like 3-(2,4-dimethyl-5-oxocyclopent-1-enyl)propionic acid and 2-methyl-3-oxo-4-isopropylidenecyclopentanecarboxylic acid. These syntheses start from 2-methyl-2-prop-2-ynylcyclohexane-1,3-dione and involve multiple steps, showcasing the compound's role in multi-step organic syntheses (Narayanan et al., 1971).
Carbonylation of Cyclohexene
Studies have also explored the carbonylation of cyclohexene in methanol solutions using palladium(II) chloride-triphenylphosphine as a catalyst. This process yields methyl cyclohexanecarboxylate, which is structurally similar to this compound, indicating potential applications in carbonylation reactions (Yoshida et al., 1976).
Wirkmechanismus
Mode of Action
It has been observed that the compound can participate in cui-mediated click reactions with aromatic azides, leading to the formation of acrylamides . This reaction is specific toward ortho-carboxyl-substituted aromatic azides .
Biochemical Pathways
The compound’s involvement in CuI-mediated click reactions suggests it may influence pathways involving these reactions
Result of Action
The compound’s participation in CuI-mediated click reactions suggests it may have a role in the formation of acrylamides . .
Eigenschaften
IUPAC Name |
methyl 1-prop-2-ynylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-3-7-11(10(12)13-2)8-5-4-6-9-11/h1H,4-9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIMZQLVUPQSDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

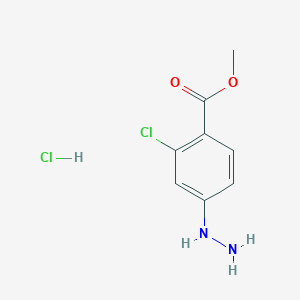
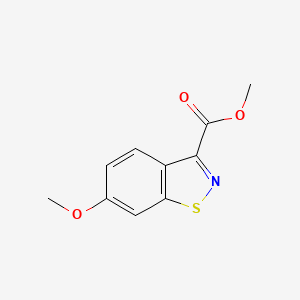
![Methyl 5-[4-(benzyloxy)phenyl]pyridine-2-carboxylate](/img/structure/B1471075.png)

![[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1471078.png)
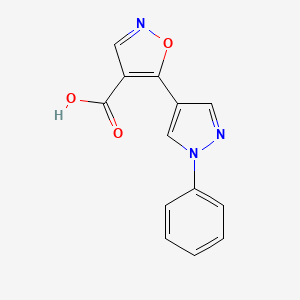
![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B1471081.png)
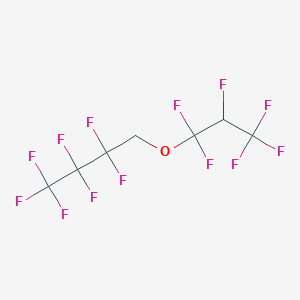
![3-[4-(3,4-Dichlorobenzyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B1471083.png)
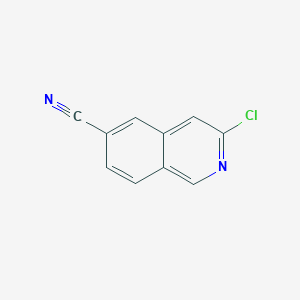

![{4-[(2-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride](/img/structure/B1471086.png)
